3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid
Overview
Description
3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core with a sulfonyl amino ethoxy linkage and a tetrazole ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-methoxy-3-nitrobenzenesulfonyl chloride with sodium azide under suitable conditions to form the tetrazole ring.
Coupling Reaction: The tetrazole derivative is then coupled with 3-hydroxybenzoic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Final Product Formation: The intermediate product is then subjected to further purification and characterization to obtain the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid involves its interaction with specific molecular targets. The tetrazole ring and sulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: Similar structure but lacks the tetrazole and sulfonyl groups.
3-(1H-tetrazol-1-yl)benzoic acid: Contains the tetrazole ring but lacks the sulfonyl group.
4-methoxy-3-nitrobenzenesulfonyl chloride: Precursor in the synthesis but lacks the benzoic acid moiety.
Uniqueness
3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid is unique due to the combination of the tetrazole ring, sulfonyl group, and benzoic acid core. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[2-[[4-methoxy-3-(tetrazol-1-yl)phenyl]sulfonylamino]ethoxy]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O6S/c1-27-16-6-5-14(10-15(16)22-11-18-20-21-22)29(25,26)19-7-8-28-13-4-2-3-12(9-13)17(23)24/h2-6,9-11,19H,7-8H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCOGYFZOBRRKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC(=C2)C(=O)O)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135719 | |
Record name | 3-[2-[[[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl]amino]ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893784-50-4 | |
Record name | 3-[2-[[[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl]amino]ethoxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893784-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-[[[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl]amino]ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601135719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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